molecular formula C14H11N3 B085525 2-Phenylquinazolin-4-amine CAS No. 1022-44-2

2-Phenylquinazolin-4-amine

Cat. No. B085525
CAS RN: 1022-44-2
M. Wt: 221.26 g/mol
InChI Key: AEEMTZOWFJHGNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phenylquinazolin-4-amine involves innovative methods aimed at achieving high yields and selectivity. One approach is a tandem reaction following sp(3) C-H functionalization, which allows the facile synthesis of 2-phenylquinazolines from easily available 2-aminobenzophenones and benzylic amines (Zhang et al., 2010). Another efficient method involves a Fe/Cu relay-catalyzed domino strategy, which utilizes commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide, showcasing a robust pathway to this compound (Jia et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-phenylquinazolin-4-amine is foundational to its reactivity and properties. Studies have elucidated its structure using various spectroscopic techniques, revealing the nuances of its quinazoline framework. These insights are crucial for understanding the compound's chemical behavior and its interaction with other molecules.

Chemical Reactions and Properties

2-Phenylquinazolin-4-amine undergoes numerous chemical reactions, demonstrating its versatility. For instance, it can participate in copper-catalyzed aerobic oxidative amination of sp3 C-H bonds, leading to the synthesis of 2-hetarylquinazolin-4(3H)-ones, highlighting its role in creating heteroaryl-substituted derivatives (Li et al., 2014). Additionally, its reactivity with amide solvents in the amination of 4-chloro-2-phenylquinoline derivatives further exemplifies its chemical utility (Tsai et al., 2008).

Scientific Research Applications

  • BCRP Inhibition : 2-Phenylquinazolines with substitutions at position 4, especially those with a phenyl ring attached via an amine-containing linker, are potent inhibitors of the breast cancer resistance protein (BCRP) (Juvale & Wiese, 2012).

  • Synthesis Approaches : Novel approaches for synthesizing 2-Phenylquinazolines have been developed, like the tandem reaction following sp(3) C-H functionalization (Zhang et al., 2010), and a Fe/Cu relay-catalyzed domino protocol (Jia et al., 2015).

  • Apoptosis Induction and Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2-Phenylquinazolin-4-amine, was identified as a potent apoptosis inducer and has shown efficacy in various cancer models with high blood-brain barrier penetration (Sirisoma et al., 2009).

  • COX-II Inhibition : Novel derivatives of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine have been developed as selective COX-II inhibitors with potential for pain management therapy (Dravyakar et al., 2019).

  • EGFR Inhibition : Some ferrocene analogues based on a 6,7-dimethoxy-N-phenylquinazolin-4-amine template have been synthesized and tested for anticancer activity against the epidermal growth receptor (EGFR) (Amin et al., 2013).

  • Dual Inhibitors of VEGFR-2 and HDAC : Hybrids bearing N-phenylquinazolin-4-amine and hydroxamic acid moieties were identified as dual VEGFR-2/HDAC inhibitors, showing potential for cancer therapy (Peng et al., 2016).

Future Directions

The future directions of 2-Phenylquinazolin-4-amine research could involve the development of more accurate, interpretable QSAR models for a series of N-phenylquinazolin-4-amine inhibitors of epidermal growth factor receptor (EGFR) kinase . This could facilitate structure-guided optimization of protein kinase inhibitors .

properties

IUPAC Name

2-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMTZOWFJHGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459820
Record name 2-Phenylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinazolin-4-amine

CAS RN

1022-44-2
Record name 2-Phenylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
W Fathalla, P Pazdera, J Marek - Journal of heterocyclic …, 2002 - Wiley Online Library
The model morpholine‐1‐carbothioic acid (2‐phenyl‐3H‐quinazolin‐4‐ylidene) amide (1) reacts with phenacyl bromides to afford N 4 ‐(5‐aryl‐1,3‐oxathiol‐2‐yliden)‐2‐…
Number of citations: 18 onlinelibrary.wiley.com
FC Jia, ZW Zhou, C Xu, Q Cai, DK Li, AX Wu - Organic letters, 2015 - ACS Publications
… related to sodium azide, (15) herein we present a novel Fe/Cu relay-catalyzed domino strategy for the direct synthesis of pharmaceutically significant 2-phenylquinazolin-4-amine …
Number of citations: 50 pubs.acs.org
MM Ghorab, MS Alsaid, MG El-Gazzar… - Journal of Enzyme …, 2016 - Taylor & Francis
… activity of novel 2-phenylquinazolin-4-amine derivatives. … activity of novel 2-phenylquinazolin-4-amine derivatives. Data are … NQO1 inducer potency of novel 2-phenylquinazolin-4-amine …
Number of citations: 6 www.tandfonline.com
MM Ghorab, MS Alsaid, M Higgins… - Journal of Enzyme …, 2016 - Taylor & Francis
… This work presents the design and synthesis of novel 2-phenylquinazolin-4-amine derivatives (2–12) and evaluation of their NAD(P)H:quinone oxidoreductase 1 (NQO1) inducer activity …
Number of citations: 6 www.tandfonline.com
T Akbarzadeh, A Ebrahimi, M Saeedi… - Monatshefte für Chemie …, 2014 - Springer
… The title compounds were synthesized in good yields from 2-phenylquinazolin-4-amine, aromatic aldehydes, and isocyanides in the presence of ammonium chloride under solvent-free …
Number of citations: 18 link.springer.com
N Seydbagian, E Dehghan-Ghahfarokhi… - Iranian Journal of …, 2023 - theses.sbmu.ac.ir
… The N-(4-nitrophenyl)-2-phenylquinazolin-4amine derivative 3c, which displayed the most … Moreover, the N-(3-nitrophenyl)-2-phenylquinazolin-4-amine derivative 3b, showed the …
Number of citations: 4 theses.sbmu.ac.ir
L Long, YH Wang, JX Zhuo, ZC Tu, R Wu, M Yan… - European journal of …, 2018 - Elsevier
Aurora kinases play critical roles in the regulation of the cell cycle and mitotic spindle assembly. Aurora A kinase, a member of the Aurora protein family, is frequently highly expressed in …
Number of citations: 28 www.sciencedirect.com
M Perez-Fehrmann, V Kesternich, F Verdugo… - Journal of the Chilean …, 2013 - SciELO Chile
N-(3-(1H-Imidazol-1-yl) propyl)-2-phenylquinazolin-4-amine (2) was obtained by nucleophilic substitution of 1-(3-aminopropyl)-imidazole over 4-chloro-2-phenylquinazoline (1) with …
Number of citations: 7 www.scielo.cl
GA Fernández, D Fidalgo, R Rosas, L Battini, E Castro… - 2019 - sciforum.net
… From a series of twenty-seven derivates of N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (1), five compounds showed improved activity. One of them, 1.9, was tested in terms of …
Number of citations: 3 sciforum.net
GA Fernández, EF Castro, RA Rosas… - Frontiers in …, 2020 - frontiersin.org
… From a series of 24 derivatives of N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (1), eight compounds showed improved anti-BVDV activity. A molecular modeling analysis of the …
Number of citations: 7 www.frontiersin.org

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